molecular formula C9H14ClNO3S B2569153 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride CAS No. 2137782-21-7

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride

Cat. No.: B2569153
CAS No.: 2137782-21-7
M. Wt: 251.73
InChI Key: HDJNXDWBWRGRDG-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13NO3S·HCl. It is known for its applications in various scientific research fields due to its unique structural properties. The compound consists of a benzenesulfonyl group attached to an ethan-1-ol moiety, with an aminomethyl group positioned on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to introduce the sulfonyl group.

    Introduction of the aminomethyl group: The aminomethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the ethan-1-ol moiety: This step involves the reaction of the intermediate with an appropriate alcohol derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Sulfonation: Using sulfuric acid or other sulfonating agents.

    Nucleophilic substitution: Employing reagents such as methylamine.

    Purification: Techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfonyl ketones or aldehydes.

    Reduction: Formation of sulfonyl sulfides.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonyl group can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol
  • **3-(Aminomethyl)benzenesulfonamide
  • **2-(Aminomethyl)benzenesulfonic acid

Uniqueness

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride is unique due to the presence of both the sulfonyl and ethan-1-ol moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]sulfonylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJNXDWBWRGRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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